Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate, also known as TBABN, is a bicyclic lactam that has been used in scientific research for its unique chemical properties. It is a versatile compound that has been used in various fields of research, including medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Synthesis of Cyclic Amino Acid Esters
- The compound has been utilized in the synthesis of cyclic amino acid esters, such as "tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate," through intramolecular lactonization reactions. This process is characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry, with the molecular structure determined via single-crystal X-ray diffraction analysis. The study by Moriguchi et al. (2014) provides insights into the compound's bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring, indicating its application in understanding molecular frameworks and potential drug design Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, Nishino, 2014.
Constrained Peptidomimetics Synthesis
- In peptide-based drug discovery, azabicyclo[X.Y.0]alkane amino acids serve as rigid dipeptide mimetics. Mandal et al. (2005) report an efficient synthesis method for diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, highlighting the compound's role in structure-activity studies and its potential in developing new therapeutics Mandal, Kaluarachchi, Ogrin, Bott, McMurray, 2005.
Chiral Cyclic Amino Acid Esters
- Another application is in the synthesis of chiral cyclic amino acid esters, specifically "tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate," from cis- and trans-5-hydroxypipecolic acid ethyl esters via intramolecular lactonization without using chiral catalysts. This approach, as detailed by Moriguchi et al. (2014), is critical for understanding chiral compound synthesis and its implications in medicinal chemistry Moriguchi, Krishnamurthy, Arai, Tsuge, 2014.
properties
IUPAC Name |
tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-11-5-4-6-14(7-11,9-15)10-16/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWCMLXIGRAPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.